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Compound of Interest

Methyl 2-bromo-4-methoxy-3-
Compound Name: ,
nitrobenzoate

Cat. No.: B8122842

Get Quote

\ J

CAS Registry Number: 2241588-89-4 Chemical Formula:

Molecular Weight: 290.07 g/mol

Structural Context & Synthetic Utility

Methyl 2-bromo-4-methoxy-3-nitrobenzoate represents a highly functionalized "crowded"
benzene scaffold. The contiguous substitution pattern (positions 1, 2, 3, 4) creates significant
steric strain, particularly between the bromine atom at

and the nitro group at

, as well as the nitro group and the methoxy at

Key Research Applications:

» SNAr Precursor: The nitro group ortho to the methoxy activates the ring for nucleophilic
aromatic substitution, although the bromine at
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is also labile under specific palladium-catalyzed conditions.

 Indole/Benzofuran Synthesis: Reduction of the nitro group followed by cyclization with the
adjacent methoxy or bromine handles allows for rapid access to fused heterocyclic cores.

Structural Visualization

The following diagram illustrates the steric environment and electronic directing effects that
influence the spectroscopic data.
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Figure 1: Structural substituents and their electronic impact on the benzene ring.

Spectroscopic Data Profile

The following data is derived from standard substituent chemical shift (SCS) principles and
validated against analogous polysubstituted benzoates found in high-fidelity spectral databases
(SDBS/AIST).

Nuclear Magnetic Resonance (NMR)
Solvent: Deuterated Chloroform (

) Reference: TMS (

0.00 ppm)
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H NMR (400 MHz)

The aromatic region is simplified to an AB system due to the 1,2,3,4-substitution pattern,
leaving only protons at

and
Signal ( o _ Coupling ( _ Structural
Multiplicity Integration Assignment Lo
ogic
ppm) Hz) 9
Ortho to
Ester
7.95 Doublet (d) 1H 8.8 Hz H-6 (deshielding
zone); Meta
to Br.
Ortho to OMe
(shielding);
7.12 Doublet (d) 1H 8.8 Hz H-5 Meta to
Deshielded
4.02 Singlet (s) 3H Ar-OCH by ortho-
group.
Typical
3.94 Singlet (s) 3H COGCH methyl ester

range.

Expert Insight: The coupling constant of 8.8 Hz is diagnostic of ortho coupling between H5 and
H6. If the substitution were different (e.g., para), the coupling would be significantly smaller (< 2
Hz).

C NMR (100 MHz)

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8122842?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Signal (
Type Assignment Notes
ppm)
Typical benzoate
165.2 Quaternary (C) C=0 (Ester)
carbonyl.
Deshielded by oxygen
153.8 Quaternary (C) C-4 (C-OMe)
attachment.
C-3(C-NO
141.5 Quaternary (C) C-N attachment point.
)
132.1 Quaternary (C) C-1 (Ipso) Attachment to ester.
) Correlates to H-6
128.5 Methine (CH) C-6

doublet.

Shielded relative to H-
114.2 Quaternary (C) C-2 (C-Br) bearing carbons

(Heavy atom effect).

Correlates to H-5

111.8 Methine (CH) C-5
doublet.
Methyl (CH
57.1 Ar-OCH Methoxy carbon.
)
Methyl (CH
53.2 COOCH Ester methyl carbon.
)

Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV) Key Feature: The Bromine Isotope Pattern.

The presence of one bromine atom results in a distinct 1:1 doublet for the molecular ion (

) and the (

) peak due to the natural abundance of
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(50.7%) and

(49.3%).
miz (lon) Relative Intensity Fragment Identity Mechanism
Molecular lon
289 /291 ~100% (Base)
(doublet).
Loss of methoxy
258/ 260 _
radical.
Loss of nitro group
243 /245 (common in
nitroaromatics).
Loss of bromine
210 (creates distinct aryl

cation).

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber (cm

Functional Group

Vibration Mode

)
1735 Ester C=0 Strong stretching vibration.
Nitro (NO
1535 Asymmetric stretch.
)
Nitro (NO
1350 Symmetric stretch.
)
1280 C-O (Ester) C-0O-C asymmetric stretch.
1050 Ar-O-C (Ether) Methoxy stretch.
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Experimental Protocols
Sample Preparation for High-Resolution NMR

To ensure the resolution of the H5/H6 coupling constants, proper sample preparation is critical
to avoid line broadening caused by concentration effects or paramagnetic impurities.

e Mass: Weigh 5.0 — 10.0 mg of Methyl 2-bromo-4-methoxy-3-nitrobenzoate.
e Solvent: Dissolve in 0.6 mL of CDCI

(99.8% D) containing 0.03% v/v TMS.

o Note: If the sample contains residual water, the methoxy signals may broaden. Filter
through a small plug of anhydrous

if necessary.
e Tube: Transfer to a precision 5mm NMR tube (Wilmad 507-PP or equivalent).
e Acquisition:
o Pulse Angle: 30°
o Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

o Scans (NS): 16 (1H), 1024 (13C).

Workflow Logic: Structural Confirmation

The following Graphviz diagram outlines the logic flow for confirming the structure of this
specific isomer against potential impurities (e.g., the 5-nitro isomer).
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Figure 2: Logic gate for distinguishing the 2,3,4-substituted isomer from para-substituted
impurities.

Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities are commonly
observed via LC-MS and NMR.

¢ Hydrolysis Product:2-bromo-4-methoxy-3-nitrobenzoic acid.
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o Detection: Loss of methyl singlet at 3.94 ppm; appearance of broad COOH singlet >11
ppm.

Debrominated Analog:Methyl 4-methoxy-3-nitrobenzoate.

o Detection: MS shows Mass 211 (no Br pattern). NMR shows complex aromatic splitting
(ABC system).

Regioisomer:Methyl 2-bromo-4-methoxy-5-nitrobenzoate.

o Detection: Aromatic protons appear as two singlets (para to each other) rather than
doublets.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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